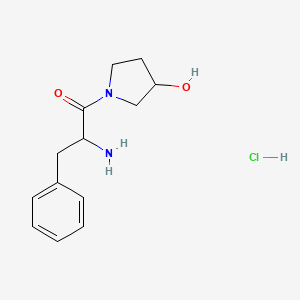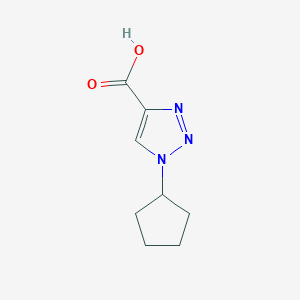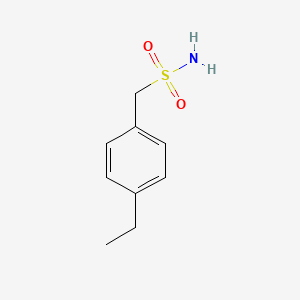
2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-1-propanone hydrochloride
Vue d'ensemble
Description
2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-1-propanone hydrochloride, also known as 2-APPP-HCl, is a synthetic compound that has been studied for its potential to be used in research applications. This compound is derived from a pyrrolidine ring structure, which is a five-membered heterocyclic compound, and is a derivative of an amino acid. It is an important compound for scientific research due to its ability to act as a selective agonist for the 5-HT2A serotonin receptor. In
Applications De Recherche Scientifique
Chemical Analysis and Biological Effects
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites have been extensively studied for their carcinogenic effects in biological systems, demonstrating the importance of quantitative and qualitative analysis of bioactivated and detoxified metabolites. Advanced analytical techniques such as liquid chromatography coupled with mass spectrometry have been developed for sensitive and selective analysis of PhIP and its metabolites in various matrices, including food products and biological samples. This research emphasizes the critical role of chemical analysis in understanding the biological effects of complex molecules (Teunissen et al., 2010).
Cancer Therapy
FTY720, chemically known as 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride, showcases significant potential in cancer therapy. Originally developed as an immunosuppressant, FTY720 has demonstrated preclinical antitumor efficacy across several cancer models. Its cytotoxic effect, intriguingly, does not require phosphorylation, indicating a mechanism of action distinct from its immunosuppressive effects. This duality underscores the molecule's potential in cancer treatment, with research focusing on its molecular targets and antitumor efficacy (Zhang et al., 2013).
Heterocyclic Chemistry
The versatility of heterocyclic scaffolds in drug discovery is well-documented, with pyrrolidine, a core structure in many biologically active compounds, being a prime example. The incorporation of heterocyclic elements such as pyrrolidine into drug molecules can significantly enhance their pharmacological profile. Research into pyrrolidine and its derivatives has yielded novel compounds with varied biological activities, highlighting the scaffold's utility in medicinal chemistry. This body of work contributes to the broader understanding of how heterocyclic chemistry can be harnessed for therapeutic development (Li Petri et al., 2021).
Propriétés
IUPAC Name |
2-amino-1-(3-hydroxypyrrolidin-1-yl)-3-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c14-12(8-10-4-2-1-3-5-10)13(17)15-7-6-11(16)9-15;/h1-5,11-12,16H,6-9,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNJANBTGOMKLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C(CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-1-propanone hydrochloride | |
CAS RN |
1236272-34-6 | |
| Record name | 1-Propanone, 2-amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236272-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464943.png)
![[1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464944.png)
![[1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464946.png)
![{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464947.png)
![N-[(1-methylpiperidin-3-yl)methyl]cyclobutanamine](/img/structure/B1464948.png)

![{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464952.png)
![[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464953.png)

![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464958.png)
![1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1464959.png)
